1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine
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Overview
Description
1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a 3-chlorobenzenesulfonyl group attached to a 4-methoxypiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-methoxypiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at a moderate level to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine: This compound has a similar structure but with a different substituent on the piperidine ring.
1-(3-Chlorobenzenesulfonyl)-4-[(piperidin-1-yl)methyl]piperidine: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine is unique due to its specific combination of the 3-chlorobenzenesulfonyl group and the 4-methoxypiperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16ClNO3S |
---|---|
Molecular Weight |
289.78 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-methoxypiperidine |
InChI |
InChI=1S/C12H16ClNO3S/c1-17-11-5-7-14(8-6-11)18(15,16)12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3 |
InChI Key |
KJXNMUOLEZCXDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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